molecular formula C9H7NO5 B117108 Methyl 4-formyl-3-nitrobenzoate CAS No. 153813-69-5

Methyl 4-formyl-3-nitrobenzoate

Cat. No. B117108
Key on ui cas rn: 153813-69-5
M. Wt: 209.16 g/mol
InChI Key: WGOOPYYIMZJWMA-UHFFFAOYSA-N
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Patent
US06344449B1

Procedure details

To a mixture of 119.5 g (0.478 mol) of (E)-1-(dimethylamino)-2-[4-(methoxycarbonyl)-2-nitrophenyl]-ethene and 1.3 l of water/tetrahydrofuran mixture (1/1 v/v) were added, in batches, 308.0 g (1.44 mol) of sodium metaperiodate, whilst the reaction temperature was regulated at under +30° C. by external cooling with ice water. The mixture was stirred for a further 2.5 hours at room temperature and then filtered. The precipitate was thoroughly washed with ethyl acetate. The organic phase was separated off, the aqueous phase was thoroughly extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulphate and evaporated down in vacuo. The oil which crystallised after one day was further processed without any more purification. Yield: 87 g (87% of theory).
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
308 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)/C=[CH:4]/[C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16].I([O-])(=O)(=O)=[O:20].[Na+]>O.O1CCCC1>[CH3:14][O:13][C:11]([C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:20])=[C:6]([N+:15]([O-:17])=[O:16])[CH:7]=1)=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
119.5 g
Type
reactant
Smiles
CN(\C=C\C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])C
Name
Quantity
1.3 L
Type
solvent
Smiles
O.O1CCCC1
Step Two
Name
Quantity
308 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was regulated at under +30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was thoroughly washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was thoroughly extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The oil which crystallised after one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
was further processed without any more purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
COC(=O)C1=CC(=C(C=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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